molecular formula C7H14O B3049807 2-Ethylvaleraldehyde CAS No. 22092-54-2

2-Ethylvaleraldehyde

Cat. No.: B3049807
CAS No.: 22092-54-2
M. Wt: 114.19 g/mol
InChI Key: OZGRFPZYTKHWMZ-UHFFFAOYSA-N
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Description

2-Ethylvaleraldehyde, also known as 2-ethylpentanal, is an organic compound with the molecular formula C7H14O. It is a colorless liquid with a characteristic aldehyde odor. This compound is part of the aldehyde family, which is characterized by the presence of a carbonyl group (C=O) bonded to a hydrogen atom and an alkyl group.

Scientific Research Applications

2-Ethylvaleraldehyde has a wide range of applications in scientific research, including:

Safety and Hazards

The safety data sheet for a similar compound, Ethylbenzene, indicates that it is highly flammable and may be harmful if inhaled . It’s important to handle 2-Ethylvaleraldehyde with care, using appropriate safety measures.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylvaleraldehyde can be synthesized through various methods, including the oxidation of primary alcohols and the hydroformylation of olefins. One common method involves the hydroformylation of 1-pentene using a rhodium-based catalyst in the presence of carbon monoxide and hydrogen. The reaction conditions typically include moderate temperatures and pressures to ensure optimal yield .

Industrial Production Methods: In industrial settings, this compound is often produced via the hydroformylation process, which involves the addition of a formyl group to an olefin. This method is preferred due to its efficiency and scalability. The reaction is carried out in a reactor equipped with a stirrer and thermocouple to maintain precise control over the reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylvaleraldehyde undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid, 2-ethylvaleric acid, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to the corresponding alcohol, 2-ethylpentanol, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Grignard reagents (RMgX) in anhydrous conditions.

Major Products Formed:

    Oxidation: 2-Ethylvaleric acid.

    Reduction: 2-Ethylpentanol.

    Substitution: Various substituted products depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-ethylvaleraldehyde involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with primary amines, which can further undergo various transformations. The carbonyl group in this compound is highly reactive and can participate in nucleophilic addition reactions, leading to the formation of various derivatives .

Comparison with Similar Compounds

    Valeraldehyde (Pentanal): Similar in structure but lacks the ethyl group at the second carbon.

    Hexanal: Contains one additional carbon atom compared to 2-ethylvaleraldehyde.

    Butyraldehyde: Contains two fewer carbon atoms and lacks the ethyl group.

Uniqueness: this compound is unique due to the presence of the ethyl group at the second carbon, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

IUPAC Name

2-ethylpentanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-3-5-7(4-2)6-8/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZGRFPZYTKHWMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30944726
Record name 2-Ethylpentanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30944726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22092-54-2
Record name 2-Ethylpentanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22092-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethylvaleraldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022092542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethylpentanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30944726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethylvaleraldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.689
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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